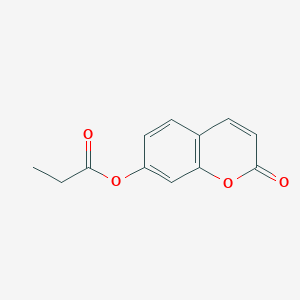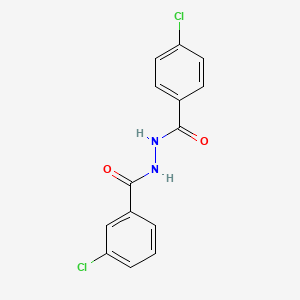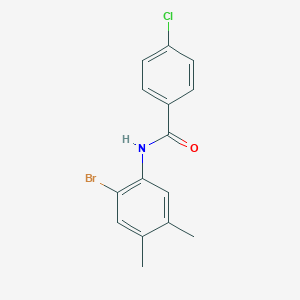![molecular formula C12H13Cl3N2O2 B5772856 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide, also known as TAPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TAPM is a member of the amide family of compounds and is known for its ability to inhibit the activity of certain enzymes in the body.
Wirkmechanismus
The mechanism of action of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide involves the inhibition of specific enzymes in the body. 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide inhibits the activity of histone deacetylase and phosphodiesterase 4 by binding to their active sites and preventing their normal function. This inhibition leads to the activation of tumor suppressor genes and the suppression of cancer cell growth, the suppression of inflammation, and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide are related to its mechanism of action. By inhibiting the activity of histone deacetylase, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. By inhibiting the activity of phosphodiesterase 4, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can lead to the suppression of inflammation and the alleviation of related symptoms. By protecting neurons from oxidative stress, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can prevent the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments include its specificity and potency in inhibiting the activity of histone deacetylase and phosphodiesterase 4. However, the limitations of using 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
For research on 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide include the development of more potent and specific inhibitors of histone deacetylase and phosphodiesterase 4, the investigation of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide's potential use in combination with other therapeutic agents, and the exploration of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide's potential use in the treatment of other diseases. Additionally, further research is needed to determine the safety and efficacy of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in human clinical trials.
Synthesemethoden
The synthesis of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide involves the reaction of 4-aminobenzoyl chloride with 2-methylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with trichloroacetic anhydride to obtain 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to inhibit the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. In inflammation research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to inhibit the activity of another enzyme called phosphodiesterase 4, which is involved in the regulation of inflammatory responses. This inhibition can lead to the suppression of inflammation and the alleviation of related symptoms. In neurodegenerative disease research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to protect neurons from damage caused by oxidative stress, which is a major contributor to the development of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O2/c1-7(2)10(18)16-8-3-5-9(6-4-8)17-11(19)12(13,14)15/h3-7H,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRADPOFOKLRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)

![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5772830.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)
